Sodium metaphosphate

Description

Properties

InChI |

InChI=1S/Na.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMNWCRSESPIJM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

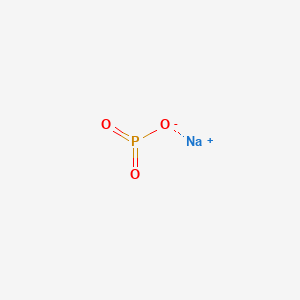

[O-]P(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-56-8 (Parent) | |

| Record name | Metaphosphoric acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014550211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6040244 | |

| Record name | Sodium metaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.962 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid, practically insoluble in water; [Merck Index] | |

| Record name | Sodium metaphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White powder. Practically insol in water and in aq solns of pyrophosphates and hexametaphosphates. Sol in mineral acids. Does not form complexes with Fe(II), Fe(III), U(IV) salts. /Maddrell's salt (polymeric sodium metaphosphate)/, Sol in water (pH adjusted to 8-8.6). Insol in organic solvents. Possess dispersing and deflocculating properties, coagulate albumins, and inhibit the crystallinization of slightly sol compds such as calcium carbonate and calcium sulfate. /Glassy sodium metaphosphate; Graham's salt/ | |

| Record name | SODIUM METAPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10361-03-2, 14550-21-1, 10124-56-8, 50813-16-6 | |

| Record name | Sodium metaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014550211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid (HPO3), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium metaphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metaphosphoric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metaphosphoric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium metaphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METAPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/532IUT7IRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM METAPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of sodium metaphosphate. It covers its various forms, including cyclic and polymeric structures, and details its behavior in different conditions. This document is intended to serve as a foundational resource for professionals in research and development who utilize or investigate this versatile compound.

Introduction to this compound

This compound is a collective term for a class of inorganic polyphosphate salts with the empirical formula (NaPO₃)ₙ.[1] These compounds consist of repeating phosphate (B84403) structural units linked by sharing oxygen atoms, forming either cyclic or linear polymers.[1][2] The value of 'n' can range from 3 to 10 for cyclic molecules or be much larger for long-chain polymers.

Commercially available this compound is often a mixture of various chain lengths and is more accurately termed sodium polymetaphosphate.[1][3][4] Key forms include:

-

Sodium Trimetaphosphate (STMP): A cyclic metaphosphate with the formula Na₃P₃O₉.[5][6]

-

Sodium Hexametaphosphate (SHMP): Historically referring to the six-unit cyclic molecule (NaPO₃)₆, the commercial product is typically an amorphous, water-soluble mixture of linear polyphosphates, also known as Graham's salt.[1][3][4]

-

Insoluble Metaphosphate (IMP): High-molecular-weight, long-chain crystalline forms, such as Maddrell's salt and Kurrol's salt, which are practically insoluble in water.[1][7][6]

These compounds are widely used as sequestrants, emulsifiers, thickeners, and dispersing agents in various industries, from food and beverage to water treatment and pharmaceuticals.[1][3][8][9] In a biomedical context, their ability to chelate metal ions and interact with biological systems is of significant interest.[2][7][10]

Physical and Chemical Properties

The physical and chemical characteristics of this compound vary significantly depending on its specific form—cyclic or polymeric, and its degree of polymerization.

Quantitative Data Summary

The properties of the most common forms of this compound are summarized in the tables below for easy comparison.

Table 1: Physical and Chemical Properties of Sodium Trimetaphosphate (STMP)

| Property | Value | Citations |

|---|---|---|

| Chemical Formula | Na₃P₃O₉ | [5] |

| Molar Mass | 305.885 g/mol | [5] |

| Appearance | Colorless or white crystals | [5] |

| Density | 2.49 g/cm³ (anhydrous) | [5] |

| Melting Point | 53 °C (hexahydrate, decomposes) | [5] |

| Solubility in Water | 22 g/100 mL | [5] |

| Solubility in Alcohol | Insoluble | [5] |

| pH (1:100 solution) | ~6.0 |[11] |

Table 2: Physical and Chemical Properties of Sodium Hexametaphosphate (SHMP)

| Property | Value | Citations |

|---|---|---|

| Chemical Formula | (NaPO₃)₆ or Na₆P₆O₁₈ | [2][8] |

| Molar Mass | 611.77 g/mol | [10] |

| Appearance | White powder, granules, or transparent glass-like flakes | [2][3][12] |

| Density | 2.181 - 2.484 g/cm³ | [12][13] |

| Melting Point | 616 - 628 °C (decomposes) | [10][12] |

| Boiling Point | 1,500 °C | [10] |

| Solubility in Water | Highly soluble; 963.2 g/L at 20°C, 1744 g/L at 80°C | [3][14] |

| Solubility in Organic Solvents | Insoluble | [3][10] |

| pH (1% solution) | 5.8 – 7.0 |[2][12] |

Table 3: Physical and Chemical Properties of Insoluble this compound (IMP)

| Property | Value | Citations |

|---|---|---|

| Synonyms | Maddrell's salt, Kurrol's salt | [7][15] |

| Appearance | White crystalline powder | [6][12] |

| Solubility in Water | Practically insoluble | [7][6] |

| Solubility | Soluble in mineral acids and solutions of potassium and ammonium (B1175870) chlorides | [7][6] |

| pH (1:3 slurry) | ~6.5 |[6][12] |

Chemical Reactivity

Hydrolysis: A key chemical property of polyphosphates is their tendency to hydrolyze in aqueous solutions, reverting to simpler phosphates. The rate of hydrolysis is increased by higher temperatures and acidic or alkaline conditions.[3][10] Linear polyphosphates like SHMP hydrolyze to form sodium trimetaphosphate and eventually sodium orthophosphate.[10][16] Cyclic metaphosphates must first hydrolyze to open the ring structure before breaking down into orthophosphate.[5] This hydrolysis is critical for biological absorption, as only orthophosphates can be readily absorbed by the intestine.[7][11]

Chelation (Sequestration): Sodium polyphosphates are potent chelating agents, especially for divalent and trivalent metal ions like Ca²⁺, Mg²⁺, and Fe³⁺.[7][3] The repeating phosphate units can form stable, soluble complexes with these metal ions, effectively removing them from the solution.[7] This property is the basis for their use as water softeners, anti-scaling agents, and as functional additives in food and cosmetics to prevent deterioration caused by metal ions.[1][3][6] The chelating capacity of condensed phosphates is also linked to their bacteriostatic effects.[11]

Experimental Protocols

This section outlines methodologies for determining some of the core properties of this compound. These protocols are synthesized from standard laboratory procedures.

Determination of Aqueous Solubility

This protocol describes a method for determining the solubility of a this compound sample in water at a specific temperature.

-

Preparation : Add an excess amount of the this compound powder to a known volume of deionized water in a sealed container (e.g., a centrifuge tube).[8]

-

Equilibration : Place the sealed container in an overhead shaker or a temperature-controlled water bath with continuous agitation.[8] Allow the suspension to equilibrate for a set period (e.g., 24-72 hours) to ensure saturation.[17][8] The temperature should be monitored and maintained throughout.[8]

-

Separation : After equilibration, centrifuge the suspension at high speed (e.g., 5000 x g) for a sufficient time (e.g., 30 minutes) to pellet the undissolved solid.[17]

-

Filtration : Carefully extract the supernatant and pass it through a syringe filter (e.g., 0.22 µm) to remove any remaining particulates.[8]

-

Quantification : Analyze the clear filtrate to determine the concentration of dissolved phosphate. This can be achieved using techniques like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for elemental phosphorus or through a colorimetric assay after hydrolysis to orthophosphate.[17]

-

Calculation : Express the solubility in g/L or g/100 mL based on the quantified phosphate concentration and the initial volume of water used.

Melting Point Determination (Capillary Method)

This protocol is suitable for crystalline forms of this compound. Amorphous forms like SHMP may soften over a range rather than exhibiting a sharp melting point.[2][18]

-

Sample Preparation : Place a small amount of the dry, powdered sample onto a clean, dry surface.[9] Jab the open end of a capillary tube into the powder to collect a small amount of the sample.[9]

-

Packing : Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[9] To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop several times.[9] The final packed sample height should be 2-3 mm.[9]

-

Measurement : Place the packed capillary tube into the heating block of a melting point apparatus.[9][19]

-

Heating : If the approximate melting point is unknown, perform a rapid initial heating to determine a rough range.[9] For an accurate measurement, start with a fresh sample and heat rapidly to about 10-15 °C below the expected melting point.[20] Then, reduce the heating rate to 1-2 °C per minute.[13]

-

Observation : Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[9][13] The recorded range is the melting point.

pH Measurement of an Aqueous Solution

This protocol outlines the steps to measure the pH of a 1% (w/v) solution of a water-soluble this compound sample.

-

Solution Preparation : Accurately weigh 1.0 g of the this compound sample and dissolve it in deionized water in a 100 mL volumetric flask. Fill to the mark with deionized water and mix until fully dissolved.

-

pH Meter Calibration : Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample (e.g., pH 4.0 and 7.0).[21][22][23] Rinse the electrode with deionized water and blot dry between buffers.[21]

-

Sample Measurement : Pour a sufficient amount of the prepared 1% sample solution into a clean beaker.[21] Immerse the pH electrode and a temperature probe into the solution.[22]

-

Stabilization and Reading : Allow the reading on the pH meter to stabilize.[22] Gentle stirring may be used to ensure homogeneity.[22] Once the reading is stable for at least 5-10 seconds, record the pH value and the temperature.[22]

-

Cleaning : After measurement, thoroughly rinse the electrode with deionized water and store it in the appropriate storage solution.[21][22]

Characterization of Polyphosphate Forms

Distinguishing between different forms of this compound (e.g., trimetaphosphate vs. hexametaphosphate) and determining the chain length of polymers requires specialized analytical techniques.

-

Ion Chromatography (IC) : This is a powerful technique for separating and quantifying different polyphosphate oligomers in a sample.[18][24] It provides information on the distribution of chain lengths.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is a non-destructive method that can identify and quantify different phosphorus-containing compounds in a mixture.[25][26] Different polyphosphate structures (cyclic vs. linear) and chain-end vs. middle groups produce distinct signals (chemical shifts), allowing for detailed structural characterization.[25][26]

-

Thin Layer Chromatography (TLC) : A simpler chromatographic method can be used for the qualitative detection and separation of ortho-, pyro-, tripoly-, and longer-chain polyphosphates based on their different migration distances (Rf values) on a cellulose (B213188) plate.

Biological Activity and Visualization

Inorganic polyphosphates are not inert molecules; they are found in virtually all living organisms and participate in various cellular processes.[2][5]

Role in Cellular Signaling and Physiology

-

Energy Metabolism : Polyphosphates, with their high-energy phosphate bonds, are involved in cellular energy metabolism, often in conjunction with ATP.[5]

-

Blood Coagulation : Polyphosphates released by platelets play a key role in blood coagulation by activating Factor XII (Hageman factor), which initiates the formation of fibrin (B1330869) clots.[2]

-

Calcium Signaling : Sodium hexametaphosphate (SHMP) has been shown to act as an inducer of calcium signaling in mammalian cells. Studies on mouse oocytes revealed that exposure to SHMP leads to an increase in intracellular calcium concentration.[10] This suggests a role for extracellular polyphosphates as signaling molecules that can influence fundamental cellular processes.

-

Extracellular Signaling : In microorganisms, extracellular polyphosphate can act as a signal to inhibit proliferation at high cell densities.[3] This signaling can involve G-protein coupled receptors and downstream pathways like the MAPK/ERK pathway.[5][27]

Visualization of SHMP-Induced Calcium Signaling

The following diagram illustrates the proposed mechanism by which extracellular SHMP can induce a rise in intracellular calcium in a mammalian cell, as observed in mouse oocytes.[10]

Caption: SHMP induces a rise in intracellular Ca²⁺, leading to downstream cellular events.

Synthesis and Interconversion Workflow

Different forms of this compound are typically produced through the thermal dehydration of sodium orthophosphate precursors. The final product depends on the temperature and cooling rate.[4]

-

Heating monosodium orthophosphate (NaH₂PO₄) first yields sodium acid pyrophosphate (Na₂H₂P₂O₇).[4]

-

Further heating of the pyrophosphate to around 550 °C produces cyclic sodium trimetaphosphate (Na₃P₃O₉).[5]

-

Heating to higher temperatures (above 625 °C) followed by rapid cooling (quenching) results in the formation of amorphous, glassy sodium hexametaphosphate (SHMP or Graham's salt).[3][4][16] Slow cooling of the melt can lead to the formation of crystalline, insoluble forms (Kurrol's or Maddrell's salt).

Visualization of Synthesis Pathways

The diagram below illustrates the thermal synthesis pathways leading to various forms of this compound.

Caption: Thermal synthesis pathways of this compound from monosodium orthophosphate.

References

- 1. capecrystalbrands.com [capecrystalbrands.com]

- 2. Polyphosphate - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Sodium hexametaphosphate - Wikipedia [en.wikipedia.org]

- 5. The dynamic relationship between inorganic polyphosphate and adenosine triphosphate in human non‐small cell lung cancer H1299 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. Buy this compound | 10361-03-2 [smolecule.com]

- 8. materialneutral.info [materialneutral.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. This compound (Na3(P3O9)) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. fao.org [fao.org]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. The analytical determination of polyphosphates in food: A point-to-point comparison between direct ion chromatography and indirect photometry. | Sigma-Aldrich [sigmaaldrich.com]

- 15. thinksrs.com [thinksrs.com]

- 16. SODIUM HEXAMETAPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 17. nanopartikel.info [nanopartikel.info]

- 18. The analytical determination of polyphosphates in food: A point-to-point comparison between direct ion chromatography and indirect photometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdn.juniata.edu [cdn.juniata.edu]

- 20. ursinus.edu [ursinus.edu]

- 21. utsc.utoronto.ca [utsc.utoronto.ca]

- 22. pages.hannainst.com [pages.hannainst.com]

- 23. atlasbio.com [atlasbio.com]

- 24. web.colby.edu [web.colby.edu]

- 25. pubs.acs.org [pubs.acs.org]

- 26. CN104458786B - The analysis method of metaphosphate - Google Patents [patents.google.com]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Formula of Sodium Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and chemical formula of sodium metaphosphate. It delves into the various structural forms of this versatile inorganic polymer, detailing the experimental protocols used for their characterization and presenting key quantitative structural data.

Introduction to this compound

This compound is a complex inorganic salt with the empirical formula NaPO₃.[1][2] However, this simple formula belies the structural diversity of this compound. It primarily exists as a series of cyclic or long-chain linear polymers.[3][4] The degree of polymerization, denoted by 'n' in the general formula (NaPO₃)n, dictates the specific properties and applications of the particular this compound species.[3][5] Commercially available this compound, often referred to as sodium hexametaphosphate (SHMP), is typically a mixture of various polymeric metaphosphates and is more accurately described as sodium polymetaphosphate.[2][6]

These compounds are widely utilized in various industries, including as sequestrants, emulsifiers, and dispersing agents. In the pharmaceutical and drug development sectors, their ability to chelate metal ions and interact with biological macromolecules is of particular interest.

Molecular Formula and Structural Forms

The structural versatility of this compound gives rise to several distinct forms:

-

Cyclic Sodium Metaphosphates: These compounds, also known as cyclophosphates, consist of rings of alternating phosphorus and oxygen atoms. The most common and well-characterized cyclic forms are sodium trimetaphosphate and sodium hexametaphosphate. Other cyclic forms with n ranging from 3 to 10 have also been identified.[3]

-

Sodium Trimetaphosphate (STMP): With a molecular formula of Na₃P₃O₉, this molecule features a six-membered ring of alternating phosphorus and oxygen atoms.[7][8] Each phosphorus atom is tetrahedrally coordinated to four oxygen atoms.

-

Sodium Hexametaphosphate (SHMP): The idealized structure of this molecule, with the formula Na₆P₆O₁₈, consists of a twelve-membered ring of alternating phosphorus and oxygen atoms.[9][10] However, as previously mentioned, commercial SHMP is often a glassy mixture of polyphosphates.[2]

-

-

Linear Sodium Metaphosphates (Polyphosphates): These are long-chain polymers with the general formula (NaPO₃)n. They are sometimes referred to by historical names such as Graham's salt or Maddrell's salt. The chains consist of repeating PO₄ tetrahedra linked by shared oxygen atoms. The properties of these polymers are highly dependent on the chain length, which can vary significantly.

Quantitative Structural Data

The precise determination of bond lengths and angles in sodium metaphosphates is achieved through X-ray crystallography. Below is a summary of available quantitative data for different forms of this compound.

| Compound | Parameter | Value (Å or °) |

| Sodium Triphosphate | P-O (chain) | ~1.63 Å |

| P-O (terminal) | Shorter than P-O (chain) | |

| Sodium Orthophosphate | P-O Bond Distance | 1.55 - 1.57 Å |

| Na-O Bond Distance | 2.25 - 2.83 Å |

Molecular Structure Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structures of the key forms of this compound.

Caption: Molecular structure of the cyclic sodium trimetaphosphate anion (P₃O₉³⁻).

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. americanelements.com [americanelements.com]

- 5. Hexasodium hexametaphosphate | Na6O18P6 | CID 24968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium hexametaphosphate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 31P [nmr.chem.ucsb.edu]

- 9. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Laboratory Synthesis of Sodium Metaphosphate

This guide provides detailed experimental protocols for the laboratory synthesis of two primary forms of sodium metaphosphate: the soluble glassy form (Graham's Salt) and the insoluble crystalline form (Maddrell's Salt). The methodologies are based on the thermal decomposition of sodium dihydrogen phosphate (B84403) under controlled conditions. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a comparative overview of synthesis parameters and expected outcomes.

Overview of this compound

This compound, with the empirical formula (NaPO₃)ₙ, exists in various polymeric and cyclic forms. These forms differ significantly in their structure and properties, particularly their solubility in water. The two major categories are:

-

Cyclic Metaphosphates: Such as sodium trimetaphosphate (n=3) and sodium hexametaphosphate (n=6), which are generally water-soluble.[1][2] The term "sodium hexametaphosphate" is often used commercially to describe a mixture of polymeric metaphosphates, also known as Graham's salt.[3]

-

Long-Chain Polyphosphates: These are high molecular weight linear polymers. They can be soluble (Graham's Salt) or insoluble (Maddrell's Salt and Kurrol's Salt) in water.[4]

The synthesis route, particularly the temperature of thermal decomposition of a precursor like monosodium orthophosphate (sodium dihydrogen phosphate), dictates the final form of the metaphosphate produced.[5][6]

Synthesis Methodologies

The most common laboratory-scale synthesis of this compound involves the thermal dehydration and condensation of sodium dihydrogen phosphate (NaH₂PO₄).[2][7]

Method 1: Synthesis of Soluble this compound (Graham's Salt)

This method yields a glassy, amorphous, and water-soluble form of sodium polyphosphate. The process involves heating sodium dihydrogen phosphate to a high temperature to form a melt, followed by rapid cooling (quenching).[2][8]

-

Preparation: Place a precisely weighed amount of anhydrous sodium dihydrogen phosphate (NaH₂PO₄) or its dihydrate (NaH₂PO₄·2H₂O) into a porcelain or platinum crucible.

-

Dehydration: Heat the crucible in a muffle furnace.

-

If using the dihydrate, heat gradually to 110-230°C to remove the two water molecules of crystallization.[2]

-

Hold at this temperature until the evolution of water vapor ceases.

-

-

Condensation and Polymerization: Increase the furnace temperature to above 620°C (typically 650-700°C).[2][8] The salt will melt and form a clear, transparent liquid. This step involves the removal of constitutional water and the polymerization of the metaphosphate chains.[2] Maintain this temperature until all bubbling has stopped, indicating the completion of the reaction.

-

Quenching: Remove the crucible from the furnace and immediately pour the molten salt onto a cold, clean, and dry metal plate (e.g., copper or stainless steel).[9] The rapid cooling, or quenching, prevents crystallization and results in the formation of a transparent, glassy solid known as Graham's salt.[8]

-

Product Recovery: Once cooled, the glassy this compound can be broken into smaller pieces and ground into a powder. Store the final product in a desiccator to prevent moisture absorption, as it is highly hygroscopic.[10]

Method 2: Synthesis of Insoluble this compound (Maddrell's Salt)

This procedure produces a crystalline, water-insoluble form of this compound known as Maddrell's salt. The key difference from Method 1 is the lower reaction temperature and the absence of a melting phase.[11][12]

-

Preparation: Place a precisely weighed amount of anhydrous sodium dihydrogen phosphate (NaH₂PO₄) into a crucible.

-

Thermal Conversion: Heat the sample in a muffle furnace to a temperature between 250°C and 420°C. A typical temperature is 350-380°C.[11][13] Upon heating, NaH₂PO₄ first converts to sodium acid pyrophosphate (Na₂H₂P₂O₇) and then to Maddrell's salt.[11]

-

Calcination: Maintain the temperature for a prolonged period, typically ranging from 1 to 2 hours, to ensure complete conversion.[13] Some literature describes heating for several days for complete transformation.[12] The reaction can be accelerated by adding 0.5 to 5% by weight of a catalyst such as orthophosphoric acid, polyphosphoric acid, or an ammonium (B1175870) phosphate salt before heating.[13]

-

Cooling: After the calcination period, turn off the furnace and allow the crucible to cool slowly to room temperature.

-

Product Recovery: The resulting product is a white, crystalline powder. It can be washed with water to remove any unreacted, water-soluble starting material or byproducts, then dried.[12] The final product is Maddrell's salt, which is insoluble in water but soluble in mineral acids.[11]

References

- 1. Page loading... [guidechem.com]

- 2. The synthetic methods of sodium hexametaphosphate_Chemicalbook [chemicalbook.com]

- 3. atamankimya.com [atamankimya.com]

- 4. chembk.com [chembk.com]

- 5. datapdf.com [datapdf.com]

- 6. decomposition - Do (some or all) phosphates thermally decompose? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. alchembio.com [alchembio.com]

- 8. asiachmical.com [asiachmical.com]

- 9. biomaterials.ca [biomaterials.ca]

- 10. chembk.com [chembk.com]

- 11. Maddrell's Salt [drugfuture.com]

- 12. EP0225450B1 - Process for the preparation of maddrell salt - Google Patents [patents.google.com]

- 13. US4162300A - Production of Maddrell salt - Google Patents [patents.google.com]

An In-depth Technical Guide to Sodium Metaphosphate: Identifiers, Synthesis, and Analysis

This technical guide provides a comprehensive overview of sodium metaphosphate, focusing on its chemical identifiers, detailed experimental protocols for its synthesis and analysis, and a visual representation of the experimental workflow. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile compound.

Core Identifiers for this compound

The term "this compound" can refer to various polymeric and cyclic sodium phosphate (B84403) compounds. This ambiguity necessitates a clear understanding of the different forms and their specific identifiers. The most common forms are sodium hexametaphosphate (a polymeric mixture) and sodium trimetaphosphate (a cyclic compound). The identifiers for these and other related compounds are summarized below.

| Identifier | Sodium Hexametaphosphate | Sodium Trimetaphosphate | Other Sodium Metaphosphates |

| Primary CAS Number | 10124-56-8[1][2] | 7785-84-4[3] | 50813-16-6[4], 35270-09-8[5][6], 68915-31-1[7][8] |

| Molecular Formula | (NaPO₃)₆[9] | Na₃P₃O₉[3] | (NaPO₃)n[4] |

| Molecular Weight | 611.77 g/mol [1][10] | 305.885 g/mol [3] | Varies |

| Synonyms | Calgon, Graham's salt, Metaphosphoric acid hexasodium salt[1][2][9] | STMP, Sodium trimetaphosphate[3] | Kurrol's salt, Maddrell's salt, Insoluble metaphosphate[4] |

| EINECS Number | 233-343-1[2][8] | 232-088-3[3] | 233-782-9[4] |

| PubChem CID | 24968[8] | 24579[3] | 16133893[4] |

| UNII | N40N91DW96[8] | 3IH6169RL0[3] | 532IUT7IRV[4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, with a focus on sodium hexametaphosphate due to its widespread industrial and research applications.

Synthesis of Sodium Hexametaphosphate via Thermal Dehydration of Monosodium Phosphate

This protocol describes a common method for synthesizing glassy sodium hexametaphosphate.

Materials:

-

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

-

High-temperature furnace

-

Ceramic or graphite (B72142) crucible

-

Metal plate (e.g., copper or stainless steel) for quenching

-

Mortar and pestle or pulverizer

Procedure:

-

Neutralization and Crystallization: Neutralize a soda ash (sodium carbonate) solution with phosphoric acid at 80-100°C for 2 hours. Evaporate and concentrate the resulting sodium dihydrogen phosphate solution, then cool to crystallize sodium dihydrogen phosphate dihydrate.

-

Dehydration: Place the sodium dihydrogen phosphate dihydrate in a crucible and heat it in a furnace.

-

Heat to 110-230°C to remove the two waters of crystallization.

-

Continue heating to remove structural water.

-

-

Polymerization: Increase the furnace temperature to 620°C to dehydrate the salt completely and melt it. The this compound melt will polymerize into sodium hexametaphosphate.

-

Quenching: Once the melt is completely transparent and free of internal bubbles, carefully remove the crucible from the furnace and pour the molten glass onto a cool metal plate. This rapid cooling (quenching) from 650°C to 60-80°C is crucial for obtaining the amorphous, glassy form.

-

Processing: The resulting glass flakes can be ground into a powder using a mortar and pestle or a mechanical pulverizer.

-

Storage: Store the final product in a tightly sealed container in a dry environment to prevent hygroscopicity.

Characterization of Sodium Hexametaphosphate

2.2.1. Determination of Average Chain Length by Titration

This method is used to determine the average number of phosphate units in a polyphosphate chain.

Materials:

-

Sodium hexametaphosphate sample

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (B78521) (NaOH)

-

pH meter

-

Buret

-

Beakers

-

Heating plate with reflux apparatus

Procedure:

-

Sample Preparation: Dissolve 0.5 g of the sodium hexametaphosphate sample in 450 mL of deionized water. Adjust the pH to 2.5 with 1 M HCl. Bring the total volume to 500 mL with deionized water.

-

Titration of Polyphosphate: Immediately titrate a 200 mL aliquot of the acidified solution with 0.1 M NaOH, adding the titrant in 100 µL increments. Record the pH after each addition. This should be completed within one hour to minimize hydrolysis.

-

Hydrolysis to Orthophosphate: Boil the remaining 300 mL of the acidified polyphosphate solution under reflux for at least 6 hours to ensure complete hydrolysis of the polyphosphate chains into orthophosphate. Allow the solution to cool to room temperature.

-

Titration of Orthophosphate: Titrate a 200 mL aliquot of the hydrolyzed orthophosphate solution with 0.1 M NaOH in the same manner as the polyphosphate solution.

-

Calculation: The average chain length (n) is calculated from the titration curves of the polyphosphate and the orthophosphate. The volume of NaOH required to titrate between the two equivalence points is determined for both the polyphosphate (Vp) and the orthophosphate (Vo) samples. The average chain length is then calculated using the formula: n = 2 * (Vo / Vp).

2.2.2. Structural Analysis by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P-NMR is a powerful technique for identifying and quantifying different phosphate species within a sample, including orthophosphates, pyrophosphates, cyclic phosphates (like trimetaphosphate), and the end and middle groups of polyphosphate chains.

Materials:

-

Sodium hexametaphosphate sample

-

Deuterium oxide (D₂O)

-

NMR spectrometer (e.g., 400 MHz) with a phosphorus probe

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve the sodium hexametaphosphate sample in D₂O to a suitable concentration for NMR analysis.

-

NMR Acquisition:

-

Record the ³¹P-NMR spectrum at 298 K.

-

Use an acquisition time of approximately 1.04 seconds and a relaxation delay of 2 seconds.

-

Acquire around 200 scans for a good signal-to-noise ratio.

-

Use 85% H₃PO₄ as an external reference for chemical shift calibration (δ = 0 ppm).

-

-

Data Analysis:

-

Process the acquired spectra using appropriate NMR software.

-

Identify the peaks corresponding to different phosphate species based on their characteristic chemical shifts:

-

Orthophosphate: ~0 ppm

-

End groups of polyphosphate chains: ~ -10 ppm

-

Middle groups of polyphosphate chains: ~ -20 to -22 ppm

-

Sodium trimetaphosphate (if present): ~ -21 ppm

-

-

Integrate the areas under the peaks to determine the relative proportions of each species. The average chain length can be calculated from the ratio of the integrated areas of the middle groups to the end groups.

-

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of sodium hexametaphosphate.

Caption: Experimental workflow for the synthesis and characterization of sodium hexametaphosphate.

References

- 1. researchgate.net [researchgate.net]

- 2. SODIUM TRIMETAPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 3. Sodium hexametaphosphate - Sciencemadness Wiki [sciencemadness.org]

- 4. The synthetic methods of sodium hexametaphosphate_Chemicalbook [chemicalbook.com]

- 5. asiachmical.com [asiachmical.com]

- 6. Sodium trimetaphosphate - Wikipedia [en.wikipedia.org]

- 7. Sodium Trimetaphosphate | Na3O9P3 | CID 24579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Sodium Metaphosphate for Pharmaceutical Applications

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the solubility of sodium metaphosphate (commonly referred to as sodium hexametaphosphate or SHMP) in various solvents. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support its application in pharmaceutical research and development.

Introduction to this compound in Drug Development

This compound is a versatile inorganic polymer with a range of applications in the pharmaceutical industry. Its utility stems from its properties as a sequestering agent, emulsifier, dispersant, and stabilizer.[1][2] In drug formulations, it can prevent the degradation of active pharmaceutical ingredients (APIs) by chelating metal ions, aid in the uniform distribution of substances in emulsions and suspensions, and act as a pH adjuster.[2] A recent discovery has also highlighted its potential role as an inducer of calcium signaling in mammalian cells, opening new avenues for its therapeutic application.[3][4][5][6] Understanding its solubility is paramount for optimizing its function in these diverse applications.

Solubility of this compound

This compound is a white, odorless, crystalline powder that is highly soluble in water.[7] The dissolution rate, however, can be slow.[8] It is generally considered insoluble in organic solvents.[1][9][10]

Solubility in Water

The solubility of this compound in water is significantly influenced by temperature.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g Water) |

| 20 | 96.32[8] |

| 80 | 174.4[8] |

Note: The available quantitative data is limited to the temperatures shown. The general trend indicates that solubility increases with temperature.

Effect of pH on Aqueous Solubility

The pH of the aqueous solution also impacts the solubility of this compound.

Table 2: Influence of pH on the Solubility of this compound in Water

| pH | Solubility (g/kg Water) |

| 2 | 1200 |

| 7 | 963 |

Note: The data suggests that this compound is more soluble in acidic conditions.

Solubility in Organic Solvents

This compound is consistently reported to be insoluble in organic solvents.[1][9][10] No quantitative solubility data is readily available for solvents such as ethanol, methanol, or acetone, as the solubility is considered negligible for practical purposes in pharmaceutical formulations.

Solubility in Aqueous Salt Solutions

The presence of other ions in an aqueous solution can affect the solubility of this compound. For instance, calcium ions can reduce its solubility due to the formation of insoluble salts. While specific quantitative data for the solubility of this compound in aqueous solutions of NaCl, KCl, or CaCl2 is not widely available in the literature, its function as a chelating agent for divalent cations like Ca²⁺ suggests that interactions in such solutions are significant and could lead to the formation of soluble complexes or precipitates, thereby influencing its apparent solubility.

Experimental Protocols

Protocol for Determining the Solubility of this compound in Water

This protocol outlines a general method for determining the solubility of an inorganic salt like this compound in water as a function of temperature.

Objective: To construct a solubility-temperature curve for this compound in water.

Materials:

-

This compound

-

Distilled Water

-

25 x 250-mm Test Tube with a 2-hole rubber stopper

-

Thermometer

-

Stirring Rod (glass or wire)

-

Beaker

-

Hot Plate/Water Bath

-

Analytical Balance

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh a known mass of this compound and transfer it to the test tube.

-

Add a measured volume of distilled water to the test tube.

-

Heat the mixture in a water bath while stirring continuously until all the salt has dissolved.

-

-

Determining the Saturation Temperature:

-

Remove the test tube from the heat source and allow it to cool slowly while continuing to stir.

-

Carefully observe the solution for the first sign of recrystallization (cloudiness or formation of solid particles).

-

The temperature at which recrystallization begins is the saturation temperature for that specific concentration.

-

-

Data Collection for Solubility Curve:

-

Repeat the experiment with different known masses of this compound and/or different volumes of water to obtain a range of concentrations.

-

For each concentration, determine the corresponding saturation temperature.

-

-

Data Analysis:

-

Calculate the solubility for each data point in grams of this compound per 100 g of water.

-

Plot the solubility (y-axis) against the saturation temperature (x-axis) to construct the solubility curve.

-

Protocol for Preparing an Oil-in-Water (O/W) Pharmaceutical Emulsion using Sodium Hexametaphosphate

This protocol describes the "wet gum" method for preparing a stable O/W emulsion, where this compound can be incorporated as a stabilizer and dispersing agent.

Objective: To prepare a stable oil-in-water emulsion for pharmaceutical use.

Materials:

-

Oil Phase (e.g., mineral oil, vegetable oil)

-

Aqueous Phase (distilled water)

-

Primary Emulsifier (e.g., Acacia gum)

-

This compound (as a stabilizer)

-

Mortar and Pestle

-

Graduated Cylinders

-

Beakers

Procedure:

-

Preparation of the Aqueous Phase:

-

Dissolve the this compound and any other water-soluble components in the aqueous phase.

-

-

Formation of the Primary Emulsion (Wet Gum Method):

-

Dilution of the Emulsion:

-

Gradually add the remaining aqueous phase to the primary emulsion with constant trituration to achieve the final desired volume.

-

-

Homogenization:

-

For a finer and more stable emulsion, pass the mixture through a homogenizer.

-

Mandatory Visualizations

Signaling Pathway: this compound-Induced Calcium Signaling

Recent studies have shown that sodium hexametaphosphate (SHMP) can act as an initiator of calcium rise in mammalian oocytes, suggesting a potential role in modulating cellular signaling pathways.[3][4][5][6] This discovery is significant for drug development, as calcium is a ubiquitous second messenger involved in numerous cellular processes. The exact mechanism of how extracellular SHMP leads to an increase in intracellular calcium is still under investigation, but it is hypothesized to involve interactions with the cell membrane, potentially leading to the opening of calcium channels or the release of calcium from intracellular stores.

Caption: Hypothesized signaling pathway of SHMP-induced intracellular calcium increase.

Experimental Workflow: Nanoparticle Synthesis using this compound as a Dispersant

This compound is utilized as a dispersant or stabilizer in the synthesis of nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), which are widely explored as drug delivery vehicles.[13][14][15] It helps to prevent the aggregation of newly formed nanoparticles, ensuring a stable and uniform particle size distribution. The following workflow illustrates a typical single emulsion-solvent evaporation method for preparing drug-loaded PLGA nanoparticles where SHMP could be used as a stabilizer in the aqueous phase.

Caption: Workflow for PLGA nanoparticle synthesis using SHMP as a stabilizer.

Logical Relationship: Role of this compound in a Pharmaceutical Emulsion

In an oil-in-water (O/W) emulsion, this compound plays a multifaceted role in ensuring the stability and efficacy of the formulation. Its primary functions are to sequester destabilizing metal ions and to aid in the dispersion of the oil droplets. This diagram illustrates the logical relationships between the components of the emulsion and the functions of this compound.

Caption: Functional role of this compound in a pharmaceutical emulsion.

References

- 1. SODIUM HEXAMETAPHOSPHATE (SHMP) - Ataman Kimya [atamanchemicals.com]

- 2. CN101406429A - Oil-in-water emulsion and preparation method thereof - Google Patents [patents.google.com]

- 3. [PDF] Sodium Hexametaphosphate Serves as an Inducer of Calcium Signaling | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Sodium Hexametaphosphate Serves as an Inducer of Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemiis.com [chemiis.com]

- 8. The solubility of sodium hexametaphosphate technical grade is related to temperature and PH - CDchem [en.cd1958.com]

- 9. Sodium hexametaphosphate - Wikipedia [en.wikipedia.org]

- 10. Sodium hexametaphosphate - Sciencemadness Wiki [sciencemadness.org]

- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. static.igem.org [static.igem.org]

- 14. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nanocomposix.com [nanocomposix.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metaphosphate (NaPO₃) represents a family of inorganic polymers with diverse structural chemistry, ranging from cyclic crystalline forms to long-chain amorphous glasses. The arrangement of the fundamental phosphate (B84403) tetrahedra dictates the physicochemical properties of these materials, influencing their applications in various fields, including their use as excipients in drug formulations, as sequestering agents, and in food science. A thorough understanding of the crystal structure of different this compound forms is therefore crucial for controlling their functionality and ensuring their optimal performance in specialized applications.

This technical guide provides a comprehensive overview of the crystal structure analysis of key this compound species. It details the experimental protocols for their synthesis and crystallographic characterization and presents quantitative structural data in a comparative format. Visualizations of the relationships between different forms and the analytical workflows are provided to facilitate a deeper understanding of this important class of compounds.

Crystalline Forms of this compound: An Overview

This compound exists in several polymorphic and hydrated forms, each with a unique crystal structure. The primary crystalline forms include:

-

Sodium Trimetaphosphate (Na₃P₃O₉): A cyclic metaphosphate existing in both anhydrous and hydrated forms. The hexahydrate is a well-characterized crystalline solid.

-

Sodium Hexametaphosphate ((NaPO₃)₆): While the term is often used to describe amorphous Graham's salt, true crystalline sodium hexametaphosphate with a cyclic structure can be synthesized.

-

Maddrell's Salt ((NaPO₃)ₓ): A high-molecular-weight, crystalline, fibrous sodium polyphosphate that is insoluble in water. It exists in at least two forms, a high-temperature form (Form II) and a low-temperature form (Form III).

-

Kurrol's Salt ((NaPO₃)ₓ): Another high-molecular-weight, crystalline sodium polyphosphate, typically obtained by thermal treatment of sodium dihydrogen phosphate. It is characterized by its fibrous, asbestos-like nature.

In addition to these crystalline forms, amorphous or glassy this compound, known as Graham's Salt , is a commercially significant material. It consists of a mixture of polyphosphate chains of varying lengths and lacks long-range crystalline order.

Quantitative Crystallographic Data

The crystal structures of various this compound forms have been determined using X-ray diffraction techniques. The key crystallographic parameters are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Sodium Trimetaphosphate

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Sodium Trimetaphosphate Hexahydrate[1] | Na₃P₃O₉·6H₂O | Triclinic | P-1 | 7.826(4) | 9.530(5) | 10.288(5) | 112.79(3) | 106.10(3) | 88.55(3) | 2 |

| Anhydrous Sodium Trimetaphosphate | Na₃P₃O₉ | Orthorhombic | Pmcn | 8.63 | 13.16 | 7.65 | 90 | 90 | 90 | 4 |

Table 2: Crystallographic Data for Polymeric Sodium Metaphosphates

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Maddrell's Salt (Form II) | (NaPO₃)ₓ | Monoclinic | P2₁/a | 17.38 | 6.96 | 9.88 | 92.5 | 16 |

| Kurrol's Salt A | (NaPO₃)ₓ | Monoclinic | P2₁/n | 12.91 | 5.68 | 7.80 | 90.0 | 8 |

Table 3: Structural Parameters for Amorphous this compound (Graham's Salt) from Radial Distribution Function Analysis

| Parameter | Value (Å) |

| P-O bond distance | 1.55 |

| Na-O bond distance | 2.48 |

| P-P distance (in chain) | 2.67 |

| O-O distance | 3.7 |

| Interchain P-P distance | 4.7 |

Experimental Protocols

Synthesis of this compound Forms

a) Synthesis of Anhydrous Sodium Trimetaphosphate

A common method for preparing anhydrous sodium trimetaphosphate involves the thermal dehydration of sodium dihydrogen phosphate.[2]

-

Procedure:

-

Place sodium dihydrogen phosphate (NaH₂PO₄) in a platinum crucible.

-

Heat the crucible in a muffle furnace to 550 °C.

-

Maintain this temperature for a sufficient duration (typically several hours) to ensure complete dehydration and cyclization.

-

Cool the crucible to room temperature in a desiccator to prevent rehydration. The resulting product is anhydrous sodium trimetaphosphate.

-

b) Synthesis of Sodium Trimetaphosphate Hexahydrate

The hexahydrate can be crystallized from an aqueous solution of the anhydrous form.[2]

-

Procedure:

-

Dissolve anhydrous sodium trimetaphosphate in deionized water.

-

Slowly add a saturated solution of sodium chloride (NaCl) to the sodium trimetaphosphate solution.

-

The common ion effect will induce the precipitation of sodium trimetaphosphate hexahydrate crystals.

-

Filter the crystals and wash them with a small amount of cold deionized water.

-

Dry the crystals at room temperature.

-

c) Synthesis of Maddrell's Salt

Maddrell's salt can be prepared by the controlled thermal decomposition of sodium dihydrogen phosphate at a lower temperature than that used for the trimetaphosphate.

-

Procedure:

-

Heat sodium dihydrogen phosphate (NaH₂PO₄) in a furnace.

-

Slowly increase the temperature to 350-450 °C.

-

Maintain this temperature for several hours to allow for the polymerization to occur.

-

The resulting fibrous solid is Maddrell's salt. Different heating and cooling profiles can lead to the formation of different polymorphic forms (Form II and Form III).

-

d) Synthesis of Kurrol's Salt

Kurrol's salt is another high-molecular-weight crystalline polyphosphate formed through thermal condensation.

-

Procedure:

-

Heat sodium dihydrogen phosphate (NaH₂PO₄) to a temperature of approximately 585 °C.

-

Hold at this temperature for a period of time (e.g., one hour).

-

Optionally, seed the melt with existing Kurrol's salt crystals to promote crystallization.

-

Slowly cool the material to room temperature. The product will be fibrous sodium Kurrol's salt.[3]

-

Crystal Structure Determination by X-ray Diffraction

a) Single-Crystal X-ray Diffraction (SC-XRD)

This technique is used to determine the precise crystal structure of a single crystal of a compound.

-

Experimental Workflow:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[4]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam, with diffraction patterns recorded on an area detector. Data is typically collected over a 2θ range of 4° to 60° for molybdenum radiation.[1][4]

-

Data Reduction: The raw diffraction intensities are processed to correct for experimental factors such as background scattering, absorption, and polarization.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined using a least-squares method, where the atomic positions, displacement parameters, and other structural parameters are adjusted to achieve the best fit between the calculated and observed diffraction data.

-

b) Powder X-ray Diffraction (PXRD) and Rietveld Refinement

PXRD is used to analyze polycrystalline materials and can be used for phase identification and quantitative structural analysis through Rietveld refinement.

-

Experimental Workflow:

-

Sample Preparation: A fine powder of the this compound sample is gently packed into a sample holder to ensure a flat surface and random orientation of the crystallites.

-

Data Collection: The sample is placed in a powder diffractometer. The X-ray diffraction pattern is recorded by scanning the detector over a range of 2θ angles (e.g., 10-80°) while the sample is irradiated with monochromatic X-rays. Typical instrument settings are 40 kV and 40 mA for the X-ray source.

-

Rietveld Refinement: This is a whole-pattern fitting method used to refine the crystal structure from powder diffraction data.[2]

-

Initial Model: An initial structural model is required, which includes the space group, approximate lattice parameters, and atomic positions. This can be obtained from known structures of similar materials or from structure solution programs.

-

Refinement Steps: The refinement process is iterative. Initially, scale factor and background parameters are refined. Subsequently, unit cell parameters, peak shape parameters, and atomic coordinates are refined in a stepwise manner.

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring agreement indices (R-factors) such as Rwp (weighted profile R-factor) and χ² (goodness-of-fit). A good refinement results in a small difference between the observed and calculated diffraction patterns.

-

-

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the relationships between different forms of this compound and the experimental workflows for their analysis.

References

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 3. US3312523A - Process for preparing sodium kurrol's salt - Google Patents [patents.google.com]

- 4. Sodium distribution in mixed alkali K–Na metaphosphate glasses - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Enduring Legacy of a Versatile Polymer: A Technical Guide to the History and Discovery of Sodium Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium metaphosphate, a term encompassing a family of polymeric inorganic compounds, has a rich history rooted in the foundational principles of modern chemistry. From its initial discovery, which challenged and expanded the understanding of acids and salts, to its diverse applications in modern industry, this compound remains a subject of significant scientific and commercial interest. This technical guide provides an in-depth exploration of the history, discovery, and key experimental protocols associated with the various forms of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and a clear visualization of its functional mechanisms.

A Historical Overview: From Phosphoric Anomaly to Polyphosphate Pioneer

The story of this compound begins with the pioneering work of the Scottish chemist Thomas Graham in the 1830s.[1] His research on the arseniates and phosphates was a landmark in inorganic chemistry, bringing clarity to the then-confusing relationship between different phosphoric acids and their salts.[1] Graham's meticulous experiments led to the groundbreaking concept of polybasic acids, demonstrating that phosphoric acid could form a series of salts with varying amounts of a metallic base.[1] It was during these investigations that he identified a new sodium salt of a dehydrated phosphoric acid, which he named "metaphosphate of soda."[1] This discovery laid the groundwork for understanding condensed phosphates.

Over time, further research revealed that "this compound" was not a single compound but rather a family of polymers with the empirical formula (NaPO₃)ₙ. These polymers exist in various forms, primarily distinguished by their structure and solubility. The most prominent of these are:

-

Graham's Salt: A water-soluble, amorphous, glassy polymer. Commercial sodium hexametaphosphate is often a mixture of polymeric metaphosphates and is commonly referred to as Graham's salt.[2]

-

Maddrell's Salt: A crystalline, water-insoluble, long-chain polymer.[3][4]

-

Kurrol's Salt: A fibrous, crystalline, high-molecular-weight polymer that is also insoluble in water.[5]

Physicochemical Properties of this compound Forms

The distinct forms of this compound exhibit a range of physical and chemical properties that dictate their specific applications. A summary of these key quantitative characteristics is presented below for easy comparison.

| Property | Graham's Salt (Sodium Hexametaphosphate) | Maddrell's Salt | Kurrol's Salt |

| Appearance | Colorless, transparent glassy flakes or white powder | White crystalline powder | White, fibrous crystalline solid |

| Molecular Formula | (NaPO₃)ₙ (n ≈ 6-25) | (NaPO₃)ₙ (high molecular weight) | (NaPO₃)ₙ (very high molecular weight) |

| Solubility in Water | Soluble | Practically insoluble[3][4] | Insoluble in pure water, but soluble in solutions of other sodium salts |

| Melting Point | ~628 °C | Decomposes at high temperatures | Decomposes at high temperatures |

| Density | ~2.48 g/cm³ | Not readily available | Not readily available |

| pH of 1% Solution | ~5.8 - 7.0 | ~6.5 (for a 1 in 3 slurry)[6] | Not applicable (due to insolubility) |

| Structure | Amorphous, glassy, mixture of chain lengths | Crystalline, long-chain polymer | Crystalline, fibrous, long-chain polymer |

Experimental Protocols for Synthesis

The synthesis of the different forms of this compound relies on the thermal dehydration of sodium orthophosphate precursors. The specific temperature and heating regimen are critical in determining the final polymeric structure.

Synthesis of Graham's Salt (Amorphous Sodium Polymetaphosphate)

Graham's salt is prepared by the rapid cooling of molten this compound.

Methodology:

-

Starting Material: Monosodium dihydrogen phosphate (B84403) (NaH₂PO₄).

-

Heating: The starting material is placed in a platinum or ceramic crucible and heated to a temperature above its melting point, typically around 700-800°C. The heating is continued until a clear, bubble-free melt is obtained.

-

Quenching: The molten glass is then rapidly cooled (quenched) by pouring it onto a cold, flat surface, such as a copper or steel plate. This rapid cooling prevents the formation of a crystalline structure, resulting in an amorphous glass.

-

Purification: The resulting glassy solid can be crushed into a powder. For applications requiring a specific chain length distribution, fractional precipitation from an aqueous solution using a non-solvent like acetone (B3395972) can be employed.

Synthesis of Maddrell's Salt (Insoluble Crystalline this compound)

Maddrell's salt is a crystalline, water-insoluble form of this compound.

Methodology:

-

Starting Material: Monosodium dihydrogen phosphate (NaH₂PO₄).

-

Heating: The starting material is heated slowly in a furnace. The temperature is gradually raised to between 300°C and 450°C.

-

Annealing: The material is held at this temperature for an extended period, often several hours to several days, to allow for the formation of the crystalline structure.

-

Purification: The resulting product is a white, crystalline powder. As it is insoluble in water, it can be washed with deionized water to remove any soluble phosphate impurities.[7][8][9] The solid is then collected by filtration and dried.[7][8][9]

Synthesis of Kurrol's Salt (Fibrous Crystalline this compound)

Kurrol's salt is a high-molecular-weight, fibrous crystalline form of this compound.

Methodology:

-

Starting Material: Monosodium dihydrogen phosphate (NaH₂PO₄).

-

Melting and Seeding: The starting material is heated to form a melt, typically above 630°C. The melt is then cooled to a temperature just below its melting point (around 580-600°C).

-

Crystallization: The melt is held at this temperature and seeded with a crystal of Kurrol's salt to induce crystallization. The crystallization process is allowed to proceed for several hours.

-

Purification: The resulting fibrous, crystalline mass is cooled. Due to its insolubility in water, it can be purified by washing with water to remove any soluble impurities.

Key Mechanisms and Applications: A Visual Guide

This compound's utility stems from its ability to act as a sequestrant, dispersant, and emulsifier. These functions are critical in various industrial and commercial applications.

Synthesis Pathway of this compound Forms

The thermal dehydration of monosodium dihydrogen phosphate serves as the common starting point for the synthesis of the different forms of this compound. The final product is dictated by the thermal processing conditions.

Caption: Thermal synthesis routes for different forms of this compound.

Mechanism of Water Softening by Sequestration

Sodium hexametaphosphate (Graham's salt) is widely used in water treatment to combat hardness caused by calcium and magnesium ions. It functions by sequestering these divalent cations, forming stable, soluble complexes.[10]

Caption: Sequestration of hard water ions by sodium hexametaphosphate.

Deflocculation Mechanism in Clay Suspensions

In the ceramics and textile industries, sodium polymetaphosphates act as effective deflocculants or dispersing agents.[11][12][13][14][15] They adsorb onto the surface of suspended particles, imparting a negative charge that leads to electrostatic repulsion and prevents agglomeration.[11][12][13][14][15]

Caption: Electrostatic repulsion mechanism of clay deflocculation.

Spectroscopic Characterization

For a comprehensive understanding and quality control of this compound synthesis, spectroscopic techniques are indispensable.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the phosphate functional groups and distinguishing between different polyphosphate structures. The characteristic P-O stretching and bending vibrations provide a fingerprint for each form of this compound.[16][17][18]

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful technique for determining the structure and chain length of polyphosphates.[19][20][21][22][23] The chemical shifts of the phosphorus nuclei are sensitive to their local environment, allowing for the differentiation between terminal, middle, and branching phosphate groups in the polymer chains, as well as distinguishing cyclic from linear structures.[19][20][21][22][23]

Conclusion

From its discovery as a chemical curiosity to its status as a versatile industrial chemical, this compound exemplifies the profound impact of fundamental research on technological advancement. The various forms of this polymer, each with its unique set of properties, have found applications in a wide array of fields. A thorough understanding of its history, the nuances of its synthesis, and the mechanisms of its action is crucial for its continued and innovative use. This guide provides a foundational resource for scientists and researchers, enabling them to leverage the remarkable properties of this compound in their respective domains.

References

- 1. Sodium hexametaphosphate - Wikipedia [en.wikipedia.org]

- 2. APC Pure | Product | Sodium hexametaphosphate (Graham's Salt) From APC Pure [apcpure.com]

- 3. Maddrell's Salt [drugfuture.com]

- 4. fao.org [fao.org]

- 5. US3312523A - Process for preparing sodium kurrol's salt - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. Preparing an insoluble salt in a precipitation reaction | Class experiment | RSC Education [edu.rsc.org]

- 8. savemyexams.com [savemyexams.com]

- 9. youtube.com [youtube.com]

- 10. hitechanalogy.com [hitechanalogy.com]

- 11. Deflocculants: A Detailed Overview [digitalfire.com]

- 12. researchgate.net [researchgate.net]

- 13. qualicer.org [qualicer.org]

- 14. researchgate.net [researchgate.net]

- 15. Deflocculation [digitalfire.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Infrared spectroscopy of different phosphates structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 21. nmr.oxinst.com [nmr.oxinst.com]

- 22. DSpace [researcharchive.lincoln.ac.nz]

- 23. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]

An In-depth Technical Guide to the Thermal Decomposition of Sodium Dihydrogen Phosphate to Sodium Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium dihydrogen phosphate (B84403) (NaH₂PO₄) into sodium metaphosphate (NaPO₃). This process is of significant interest due to the wide range of applications for polyphosphates in various industrial and pharmaceutical fields, including their use as dispersing agents, sequestrants, and in the formulation of specialized glasses and ceramics. This document details the reaction pathway, intermediate products, and the experimental protocols used to characterize this transformation.

Introduction

Sodium dihydrogen phosphate, also known as monosodium phosphate, is a common inorganic compound that undergoes a series of condensation reactions upon heating. These reactions involve the elimination of water molecules to form various sodium polyphosphates. The final product of this thermal decomposition is typically a mixture of sodium metaphosphates, with the specific composition depending on the temperature and duration of heating. Understanding the precise conditions of this decomposition is crucial for controlling the final product's properties.

The Thermal Decomposition Pathway

The thermal decomposition of sodium dihydrogen phosphate is not a single-step process but rather a sequence of reactions that occur at progressively higher temperatures. The generally accepted pathway involves the formation of sodium acid pyrophosphate as a key intermediate.

The initial step involves the dehydration of sodium dihydrogen phosphate to form disodium (B8443419) dihydrogen pyrophosphate (also known as sodium acid pyrophosphate). This is followed by the conversion of the pyrophosphate into metaphosphates.

Step 1: Formation of Sodium Acid Pyrophosphate

Upon heating, two molecules of sodium dihydrogen phosphate condense to form one molecule of sodium acid pyrophosphate with the elimination of a water molecule.[1][2]